3-Benzyloxycarbonyl-5-nitrophenylboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyloxycarbonyl-5-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxycarbonyl-5-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can participate in substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halides and other electrophiles are common reagents in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3-Benzyloxycarbonyl-5-nitrophenylboronic acid is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The nitro group can undergo reduction to form amino derivatives, which can further participate in diverse chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Carboxy-5-nitrophenylboronic acid: This compound has similar reactivity and applications but differs in its carboxyl group instead of the benzyloxycarbonyl group.
3-Nitrophenylboronic acid: It lacks the benzyloxycarbonyl group, making it less versatile in certain synthetic applications.
3-Methoxycarbonyl-5-nitrophenylboronic acid: This compound has a methoxycarbonyl group, which affects its reactivity and applications.
Uniqueness
3-Benzyloxycarbonyl-5-nitrophenylboronic acid is unique due to its benzyloxycarbonyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDKQXYZBUILB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378305 |
Source
|
Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-62-6 |
Source
|
Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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